molecular formula C12H16N2O7 B11552005 2-(Hydroxymethyl)-6-[(3-nitrophenyl)amino]oxane-3,4,5-triol CAS No. 32739-79-0

2-(Hydroxymethyl)-6-[(3-nitrophenyl)amino]oxane-3,4,5-triol

Cat. No.: B11552005
CAS No.: 32739-79-0
M. Wt: 300.26 g/mol
InChI Key: VEWYRSFVOIQJJV-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)hexopyranosylamine: is an organic compound characterized by the presence of a nitrophenyl group attached to a hexopyranosylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)hexopyranosylamine typically involves the reaction of a hexopyranosylamine derivative with a nitrophenyl compound. One common method involves the nucleophilic substitution reaction where the amino group of hexopyranosylamine reacts with a nitrophenyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide or dimethylformamide at elevated temperatures to facilitate the reaction.

Industrial Production Methods: Industrial production of N-(3-nitrophenyl)hexopyranosylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-nitrophenyl)hexopyranosylamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

    Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed:

    Oxidation: Amino derivatives.

    Reduction: Hydroxylamine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3-nitrophenyl)hexopyranosylamine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, N-(3-nitrophenyl)hexopyranosylamine can be used in the production of specialty chemicals, dyes, and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)hexopyranosylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which facilitate its binding to the target molecule. The hexopyranosylamine moiety may enhance the compound’s solubility and bioavailability, allowing it to effectively reach and interact with its target.

Comparison with Similar Compounds

  • N-(2-nitrophenyl)hexopyranosylamine
  • N-(4-nitrophenyl)hexopyranosylamine
  • N-(3-aminophenyl)hexopyranosylamine

Comparison: N-(3-nitrophenyl)hexopyranosylamine is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and binding properties. Compared to N-(2-nitrophenyl)hexopyranosylamine and N-(4-nitrophenyl)hexopyranosylamine, the meta position of the nitro group in N-(3-nitrophenyl)hexopyranosylamine results in different electronic and steric effects, affecting its chemical behavior and interactions. N-(3-aminophenyl)hexopyranosylamine, on the other hand, has an amino group instead of a nitro group, leading to distinct reactivity and applications.

Properties

CAS No.

32739-79-0

Molecular Formula

C12H16N2O7

Molecular Weight

300.26 g/mol

IUPAC Name

2-(hydroxymethyl)-6-(3-nitroanilino)oxane-3,4,5-triol

InChI

InChI=1S/C12H16N2O7/c15-5-8-9(16)10(17)11(18)12(21-8)13-6-2-1-3-7(4-6)14(19)20/h1-4,8-13,15-18H,5H2

InChI Key

VEWYRSFVOIQJJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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